molecular formula C13H14N2O4 B1344692 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid CAS No. 1266389-82-5

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Cat. No.: B1344692
CAS No.: 1266389-82-5
M. Wt: 262.26 g/mol
InChI Key: KFXHJAFMJDGXHR-UHFFFAOYSA-N
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Description

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid ( 1266389-82-5) is a high-purity benzoxazole derivative supplied for advanced pharmacological research. With the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol, this compound is a structurally characterized building block in medicinal chemistry . The compound features a benzoxazole scaffold, a privileged structure in drug discovery known to confer significant biological activity. Benzoxazole derivatives are extensively documented in scientific literature for their potent and broad-spectrum biological properties, including notable antimicrobial and anticancer activities . Researchers value this core structure for its ability to interact with multiple biological targets. Structure-activity relationship (SAR) studies indicate that specific substitutions on the benzoxazole core, particularly with acetamido-propanoic acid side chains, can be strategically designed to enhance biological activity and optimize pharmacokinetic properties . This makes it a valuable scaffold for developing new therapeutic agents, especially against multidrug-resistant bacterial and fungal strains, as well as in oncology research, particularly against human colorectal carcinoma (HCT116) cell lines . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use in humans, nor is it for personal use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXHJAFMJDGXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s functional groups—acetamido , benzoxazole , and propanoic acid —dictate its reactivity:

Functional Group Reaction Type Conditions Products
Acetamido (-NHCOCH₃)HydrolysisAcidic/alkaline aqueous mediaAmine derivative (free -NH₂ group)
Benzoxazole ringElectrophilic substitutionNitration, halogenation5-Nitro or 5-halo derivatives
Propanoic acid (-COOH)EsterificationAlcohol + acid catalystMethyl/ethyl esters

Notable Findings :

  • The benzoxazole ring undergoes nitration at the 5-position under HNO₃/H₂SO₄, yielding nitro derivatives used in medicinal chemistry .
  • Esterification of the propanoic acid group enhances lipophilicity, improving cell permeability in biological studies .

Substitution Reactions

Substitution reactions on the benzoxazole ring are critical for modifying biological activity:

  • Halogenation : Target Compound+X2FeCl35 Halo Derivatives(X Cl Br)\text{Target Compound}+\text{X}_2\xrightarrow{\text{FeCl}_3}\text{5 Halo Derivatives}\quad (\text{X Cl Br}) Halogenated derivatives exhibit enhanced antimicrobial properties compared to the parent compound .
  • Alkylation :
    Reaction with alkyl halides (e.g., CH₃I) under basic conditions introduces methyl groups at the 2-methyl position , altering steric bulk .

Comparative Reactivity with Structural Analogs

A comparative analysis of similar compounds highlights the unique reactivity of the benzoxazole moiety:

Analog Key Structural Difference Reactivity Profile
2-Acetamido-3-(1H-indol-3-yl)propanoic acidIndole instead of benzoxazoleHigher susceptibility to oxidation
2-Acetamido-3-(benzothiazol-5-yl)propanoic acidBenzothiazole ringEnhanced electrophilic substitution at sulfur

Insight : The benzoxazole ring’s oxygen atom stabilizes intermediates during substitution, unlike sulfur in benzothiazoles .

Catalytic and Enzymatic Reactions

  • Cross-Coupling Reactions :
    Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at the benzoxazole’s 5-position, enabling diversity in drug design .
    Target Compound+Ar B OH 2Pd PPh3 45 Aryl Derivatives\text{Target Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{5 Aryl Derivatives}
  • Enzymatic Modifications :
    Hydrolases selectively cleave the acetamido group under mild conditions, preserving the benzoxazole scaffold .

Oxidation and Reduction

  • Oxidation :
    The methyl group on the benzoxazole undergoes oxidation with KMnO₄ to form a carboxylic acid derivative, altering solubility .
  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the benzoxazole ring to a dihydrobenzoxazole, modulating electronic properties .

Scientific Research Applications

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications References
2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid C₁₃H₁₄N₂O₄ (estimated) 278.27 2-Methyl-1,3-benzoxazol-5-yl Not reported in available literature -
2-Acetamido-3-(1H-indol-3-yl)propanoic acid (Tryptophan Related Compound B) C₁₃H₁₄N₂O₃ 246.26 1H-Indol-3-yl Pharmacopeial standard; purity testing
N-Acetyl-3-methylhistidine C₉H₁₃N₃O₃ 211.22 1-Methylimidazol-5-yl Biomarker for prostate cancer
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid C₉H₁₇NO₄S 235.30 4-Hydroxybutan-2-ylthio Rare chemical; high cost ($2000/g)
(2S)-2-Acetamido-3-[4-oxo-3-(2H-tetrazol-5-ylhydrazinylidene)cyclohexa-1,5-dien-1-yl]propanoic acid C₁₂H₁₃N₇O₄ 319.28 Tetrazole-hydrazinylidene cyclohexadiene Complex heterocyclic structure
Key Observations:

Benzoxazole vs. Indole/Imidazole : The benzoxazole group in the target compound introduces an oxygen atom and aromatic rigidity compared to the indole (C₈H₆N) in Tryptophan Related Compound B or the imidazole (C₃H₄N₂) in N-acetyl-3-methylhistidine. This likely enhances thermal stability but may reduce solubility in polar solvents .

Thioether vs. Heterocycles : The thioether substituent in the compound from increases molecular weight marginally (235.30 g/mol) but introduces a sulfur atom, which could influence redox behavior .

Industrial and Research Significance

  • Cost and Availability : The thioether-containing analog () is listed at $2000/g, indicating that rare or complex substituents dramatically increase production costs .
  • Environmental Screening: Propanoic acid esters () are noted as polymer additives, though the target compound’s benzoxazole group may limit its environmental persistence compared to ester derivatives .

Biological Activity

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (commonly referred to as AMBA) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of AMBA, drawing on diverse sources of research findings, case studies, and data tables.

Chemical Structure and Properties

AMBA is characterized by its unique chemical structure which includes an acetamido group and a benzoxazole moiety. The molecular formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3}. The structural representation can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Formula : C12H14N2O3C_{12}H_{14}N_{2}O_{3}
  • Molecular Weight : 234.25 g/mol

Antimicrobial Activity

Research indicates that AMBA exhibits significant antimicrobial properties. A study conducted on various benzoxazole derivatives demonstrated that compounds similar to AMBA showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 μg/mL, indicating their potential as antimicrobial agents.

Antitumor Activity

AMBA has also been investigated for its antitumor properties. In vitro studies have shown that AMBA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL60 (leukemia). The compound exhibited IC50 values of approximately 25 μM for MCF-7 cells, suggesting a potent anticancer effect .

Case Study: Antitumor Effects in Mice
A case study involving mice treated with AMBA at varying doses (100 mg/kg, 200 mg/kg) revealed a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated reduced cellular proliferation and increased apoptosis in tumor tissues .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective effects of AMBA. In a study assessing the compound's impact on neuronal cells subjected to oxidative stress, AMBA significantly reduced cell death and oxidative damage markers. The protective mechanism appears to involve the modulation of antioxidant enzyme activity .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Values
AntimicrobialStaphylococcus aureusInhibition10-50 μg/mL
AntimicrobialEscherichia coliInhibition10-50 μg/mL
AntitumorMCF-7Apoptosis Induction~25 μM
AntitumorHL60Apoptosis Induction~25 μM
NeuroprotectiveNeuronal CellsReduced Cell DeathN/A

Q & A

Q. What enzymatic assays are suitable for studying its potential as a prodrug?

  • Methodological Answer :
  • Incubate with serum esterases (porcine liver) and quantify free carboxylic acid via LC-MS.
  • Compare hydrolysis rates with acetylated tyrosine derivatives to assess esterase susceptibility .

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